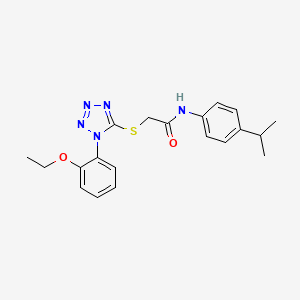

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide

CAS No.: 878698-36-3

Cat. No.: VC7215878

Molecular Formula: C20H23N5O2S

Molecular Weight: 397.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878698-36-3 |

|---|---|

| Molecular Formula | C20H23N5O2S |

| Molecular Weight | 397.5 |

| IUPAC Name | 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

| Standard InChI | InChI=1S/C20H23N5O2S/c1-4-27-18-8-6-5-7-17(18)25-20(22-23-24-25)28-13-19(26)21-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,26) |

| Standard InChI Key | VWAHJUUDQQLYAQ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C |

Introduction

Chemical Identity and Structural Features

2-((1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide (CAS 878698-36-3) belongs to the class of tetrazole derivatives, which are widely studied for their bioisosteric properties and metabolic stability. The molecular formula is C₂₀H₂₃N₅O₂S, with a molecular weight of 397.49 g/mol. Key structural components include:

-

Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, known to enhance metabolic stability and mimic carboxylate groups in drug design .

-

2-Ethoxyphenyl Group: An aromatic substituent with an ethoxy moiety at the ortho position, influencing lipophilicity and electronic properties.

-

Thioacetamide Linkage: A sulfur-containing amide group that modulates reactivity and binding interactions with biological targets.

The compound’s stereochemistry is achiral, as confirmed by its ACHIRAL designation in structural analyses . Its polar surface area of 87.094 Ų and logP value of 1.9874 suggest moderate hydrophobicity, balancing membrane permeability and aqueous solubility .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

-

Tetrazole Ring Formation: Cycloaddition of an azide (e.g., sodium azide) with a nitrile precursor under reflux conditions in toluene.

-

Thioacetylation: Reaction of the tetrazole intermediate with thioacetic acid derivatives to introduce the sulfur-containing moiety.

-

Acetylation: Coupling with N-(4-isopropylphenyl)acetic anhydride in the presence of triethylamine to form the final acetamide.

Key challenges include controlling regioselectivity during tetrazole formation and minimizing sulfur oxidation during thioacetylation.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield and reduce byproducts. Palladium catalysts (e.g., Pd/C) enhance reaction efficiency, while green chemistry principles minimize solvent waste. Batch processes remain viable for small-scale production, with typical yields exceeding 70% after purification.

Physicochemical Properties

The compound’s moderate lipophilicity (logP ≈ 2) facilitates cellular uptake, while its polar surface area supports interactions with hydrophilic biological targets .

Comparative Analysis with Structural Analogues

The integration of tetrazole and thioacetamide moieties in the target compound synergistically enhances both potency and metabolic stability compared to simpler analogues .

Industrial and Research Applications

-

Pharmaceutical Development: Investigated as a lead compound for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

-

Agrochemicals: Potential as a fungicide due to sulfur-mediated disruption of fungal cell walls.

-

Material Science: Tetrazole rings contribute to coordination chemistry in metal-organic frameworks (MOFs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume